2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid
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Overview
Description
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and diverse applications. It is characterized by its molecular structure, which includes a pyrazole ring substituted with a methoxycarbonyl group and a methyl group, and an acetic acid moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid typically involves the reaction of 3-methylpyrazole with methoxycarbonyl chloride under controlled conditions to introduce the methoxycarbonyl group. This intermediate is then reacted with chloroacetic acid to form the final product. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common to maintain the desired reaction conditions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, introducing different substituents at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like bromine for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of this compound can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the pyrazole ring, leading to a wide range of derivatives .
Scientific Research Applications
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme activity and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The pathways involved in its action are still under investigation, but it is believed to influence various biochemical processes, including signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)butyric acid: Contains a butyric acid moiety.
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)valeric acid: Features a valeric acid moiety.
Uniqueness
2-(5-Methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its acetic acid moiety allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
2-(5-methoxycarbonyl-3-methylpyrazol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5-3-6(8(13)14-2)10(9-5)4-7(11)12/h3H,4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIACUYGJXAXOHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)OC)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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